molecular formula C18H17NO3 B214941 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Katalognummer B214941
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: CACBKRHORXSYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as EIDD-2801, is a small-molecule drug that has shown promise in treating a range of viral infections, including influenza and coronaviruses. This molecule was first identified in 2019 by scientists at Emory University and has since been the subject of extensive research.

Wirkmechanismus

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by inhibiting viral RNA synthesis, which is essential for the replication of many viruses. This molecule is a prodrug, meaning that it is converted into its active form by enzymes within infected cells. Once activated, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one incorporates into viral RNA, causing lethal mutations that prevent the virus from replicating.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment for viral infections in humans. This molecule is rapidly absorbed and distributed throughout the body, with a half-life of approximately 11 hours in rats. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, suggesting that it may be effective against viral infections of the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it can be administered orally, making it a convenient treatment option for patients. This molecule has also been shown to have broad-spectrum activity against a range of viruses, making it a promising candidate for the development of new antiviral drugs. However, one limitation of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may be less effective against viruses that do not rely on RNA synthesis for replication.

Zukünftige Richtungen

There are several potential future directions for research on 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One possible avenue is to explore the use of this molecule in combination with other antiviral drugs, to determine whether it can enhance their efficacy. Another area of research could be to investigate the potential use of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one as a prophylactic treatment for viral infections, to prevent the spread of viruses in high-risk populations. Finally, further studies could be conducted to better understand the mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, to identify ways to optimize its antiviral activity.

Synthesemethoden

The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate to form the intermediate 4-ethyl-2-oxobut-3-enal. This intermediate is then reacted with indole-2-one to form the final product, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of this molecule has been optimized to produce high yields and purity, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to be effective against a range of viral infections, including influenza, SARS-CoV-2, and other coronaviruses. In preclinical studies, this molecule has been shown to reduce viral replication and improve survival rates in animal models. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is currently being evaluated in clinical trials for the treatment of COVID-19.

Eigenschaften

Produktname

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H17NO3/c1-2-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-10,22H,2,11H2,1H3,(H,19,21)

InChI-Schlüssel

CACBKRHORXSYLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.